molecular formula C11H21NO3 B071001 Tert-butyl 4-methoxypiperidine-1-carboxylate CAS No. 188622-27-7

Tert-butyl 4-methoxypiperidine-1-carboxylate

Cat. No. B071001
M. Wt: 215.29 g/mol
InChI Key: WATASAJREKAPOT-UHFFFAOYSA-N
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Patent
US08153629B2

Procedure details

Via 2-Chloro-6-(4-methoxymethyl-piperidin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine, prepared from 4-methoxymethyl-piperidine. Amine preparation: To a solution of 4-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (212 mg) stirring in dry THF (10 mL) under a nitrogen atmosphere was added sodium hydride (60% in paraffin oil; 45 mg) followed after 20 min by methyl iodide and the reaction mixture was warmed to 70° C. After 4 h the mixture was cooled and quenched with water (10 mL) extracted into ethyl acetate, and dried (MgSO4). The residue was purified using flash chromatography to yield 4-methoxy-piperidine-1-carboxylic acid tert-butyl ester (158 mg) as a colourless oil. Treatment with TFA yielded the desired amine which was isolated as the TFA salt.
Name
2-Chloro-6-(4-methoxymethyl-piperidin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
212 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
45 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
ClC1N=C(N2CCOCC2)C2SC(CN3CCC([CH2:18][O:19]C)CC3)=CC=2N=1.COCC1CCNCC1.[C:36]([O:40][C:41]([N:43]1[CH2:48][CH2:47][CH:46](CO)[CH2:45][CH2:44]1)=[O:42])([CH3:39])([CH3:38])[CH3:37].[H-].[Na+].CI>C1COCC1>[C:36]([O:40][C:41]([N:43]1[CH2:44][CH2:45][CH:46]([O:19][CH3:18])[CH2:47][CH2:48]1)=[O:42])([CH3:37])([CH3:38])[CH3:39] |f:3.4|

Inputs

Step One
Name
2-Chloro-6-(4-methoxymethyl-piperidin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)C=C(S2)CN2CCC(CC2)COC)N2CCOCC2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC1CCNCC1
Step Two
Name
Amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
212 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CO
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
45 mg
Type
reactant
Smiles
[H-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 4 h the mixture was cooled
Duration
4 h
CUSTOM
Type
CUSTOM
Details
quenched with water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The residue was purified

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 158 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.